
rac Secoisolariciresinol Diglucoside-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Secoisolariciresinol Diglucoside-d4: is a deuterated form of secoisolariciresinol diglucoside, a lignan found predominantly in flaxseed. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. The deuterated version is often used in scientific research to study the pharmacokinetics and metabolism of secoisolariciresinol diglucoside.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of rac Secoisolariciresinol Diglucoside-d4 involves the deuteration of secoisolariciresinol diglucoside. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including protection and deprotection of functional groups, glycosylation, and purification processes.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of secoisolariciresinol diglucoside from flaxseed followed by deuteration. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using chromatography techniques. The deuteration process is then carried out using deuterated reagents under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: rac Secoisolariciresinol Diglucoside-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
rac Secoisolariciresinol Diglucoside-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying the metabolism and pharmacokinetics of secoisolariciresinol diglucoside.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties in various biological systems.
Medicine: Explored for its potential therapeutic effects in conditions such as cardiovascular diseases, diabetes, and cancer.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties .
Wirkmechanismus
The mechanism of action of rac Secoisolariciresinol Diglucoside-d4 involves its conversion to enterolignans, such as enterodiol and enterolactone, by gut microbiota. These enterolignans exhibit various biological activities, including:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Estrogenic Activity: Binding to estrogen receptors and modulating estrogen-dependent pathways.
Neuroprotective Effects: Protecting against neuroinflammation and cognitive impairment by modulating gut microbiota metabolism and signaling pathways such as GPER/CREB/BDNF .
Vergleich Mit ähnlichen Verbindungen
rac Secoisolariciresinol Diglucoside-d4 can be compared with other lignans and their derivatives, such as:
Secoisolariciresinol Diglucoside: The non-deuterated form, which has similar biological activities but different pharmacokinetic properties.
Enterodiol and Enterolactone: Metabolites of secoisolariciresinol diglucoside with potent biological activities.
Matairesinol and Pinoresinol: Other lignans with similar antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its deuterated nature, which allows for more precise studies of its metabolism and pharmacokinetics in scientific research .
Eigenschaften
Molekularformel |
C32H46O16 |
|---|---|
Molekulargewicht |
690.7 g/mol |
IUPAC-Name |
(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(2S,3S)-1,1,4,4-tetradeuterio-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23-,24+,25-,26+,27+,28-,29-,30+,31-,32+/m1/s1/i13D2,14D2 |
InChI-Schlüssel |
SBVBJPHMDABKJV-HPRXPJMKSA-N |
Isomerische SMILES |
[2H]C([2H])([C@@H](CC1=CC(=C(C=C1)O)OC)[C@H](CC2=CC(=C(C=C2)O)OC)C([2H])([2H])O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![3-[(4-Butoxyphenyl)methylamino]propan-1-ol](/img/structure/B13844321.png)
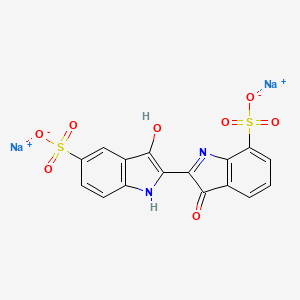
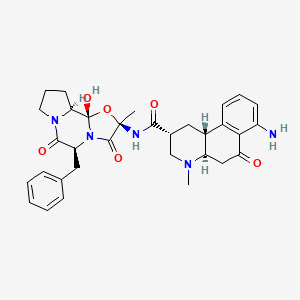
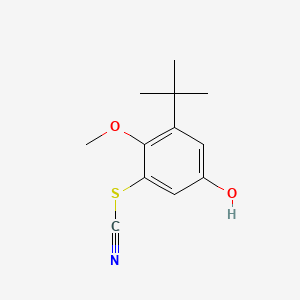
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
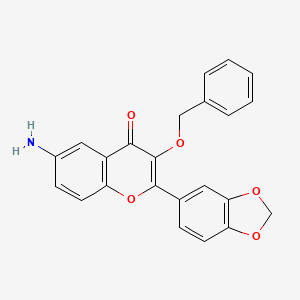
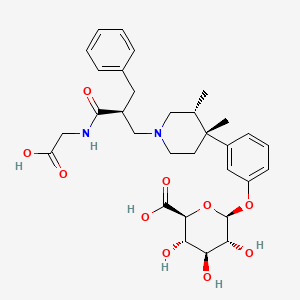
![[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester](/img/structure/B13844372.png)
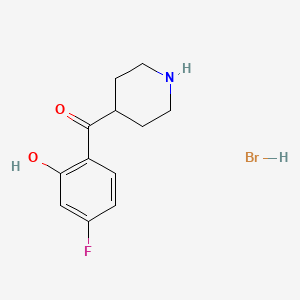

![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13844391.png)

